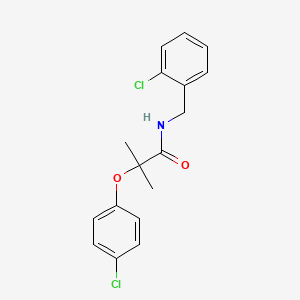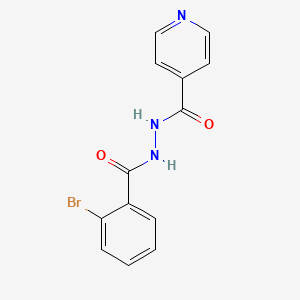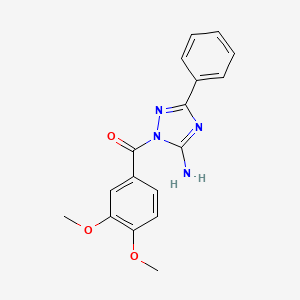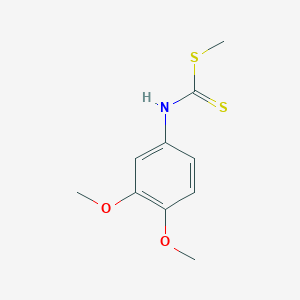
N-1,3-benzodioxol-5-yl-N'-(2-thienylmethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-1,3-benzodioxol-5-yl-N'-(2-thienylmethyl)urea, commonly known as BMTU, is a chemical compound that has been extensively studied for its potential applications in scientific research. BMTU is a urea derivative that has shown promising results in various studies, making it an important compound for research purposes.
Mechanism of Action
The exact mechanism of action of BMTU is not fully understood, although it is thought to act by inhibiting the activity of certain enzymes. Studies have shown that BMTU inhibits the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage, ultimately resulting in cell death.
Biochemical and Physiological Effects:
BMTU has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, as mentioned above, and has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, BMTU has been shown to have anti-inflammatory effects, reducing the production of inflammatory cytokines and chemokines.
Advantages and Limitations for Lab Experiments
One advantage of using BMTU in lab experiments is its ability to inhibit the activity of certain enzymes, making it a useful tool for studying the function of these enzymes. Additionally, BMTU has been shown to have anti-cancer and anti-inflammatory properties, making it a potential candidate for the development of new cancer and anti-inflammatory drugs.
One limitation of using BMTU in lab experiments is its potential toxicity. Although BMTU has been shown to have anti-cancer and anti-inflammatory properties, it may also have toxic effects on normal cells. Additionally, BMTU may have limited solubility in certain solvents, making it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on BMTU. One area of interest is the development of new anti-cancer and anti-inflammatory drugs based on the structure of BMTU. Additionally, further studies are needed to fully understand the mechanism of action of BMTU and its potential toxicity. Finally, BMTU may have potential applications in other areas of research, such as the development of new antibiotics or antiviral drugs.
In conclusion, BMTU is a urea derivative that has shown promising results in various studies. It has been shown to have anti-cancer and anti-inflammatory properties, making it a potential candidate for the development of new drugs. Although there are limitations to its use in lab experiments, further research on BMTU may lead to new discoveries in the field of scientific research.
Synthesis Methods
BMTU can be synthesized using various methods, including the reaction of 2-thienylmethylamine with 1,3-benzodioxole-5-carbonyl chloride in the presence of a base such as triethylamine. The resulting compound is then treated with urea to form BMTU. Other methods of synthesis have also been reported, including the use of different amines and carbonyl chlorides.
Scientific Research Applications
BMTU has been studied extensively for its potential applications in scientific research. It has been shown to have anti-cancer properties, with studies indicating that it inhibits the proliferation of cancer cells in vitro. Additionally, BMTU has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory diseases.
properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3S/c16-13(14-7-10-2-1-5-19-10)15-9-3-4-11-12(6-9)18-8-17-11/h1-6H,7-8H2,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBUXAHQUMYABBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-Benzodioxol-5-yl)-3-(thiophen-2-ylmethyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![ethyl[4-methoxy-6-(methylamino)-1,3,5-triazin-2-yl]cyanamide](/img/structure/B5694510.png)
![2-(2,4-dichlorophenoxy)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B5694516.png)

![ethyl 4-{[(4-methylbenzyl)thio]acetyl}-1-piperazinecarboxylate](/img/structure/B5694559.png)
![N-(4-methoxyphenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5694571.png)




![1'-ethyl-4',7'-dimethylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B5694604.png)
